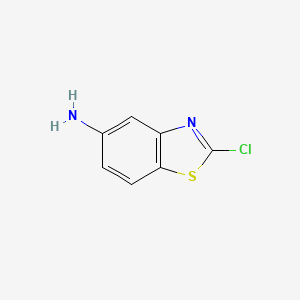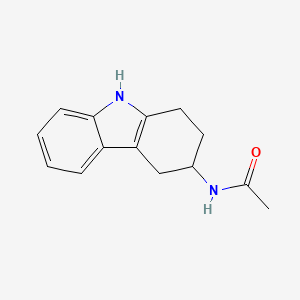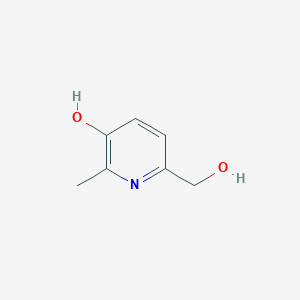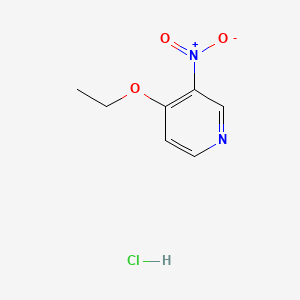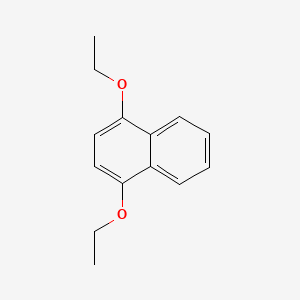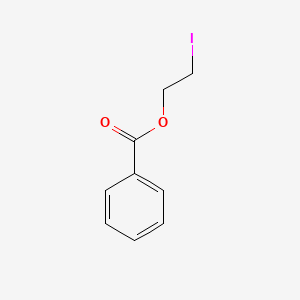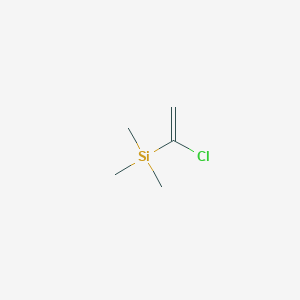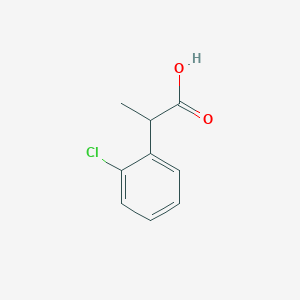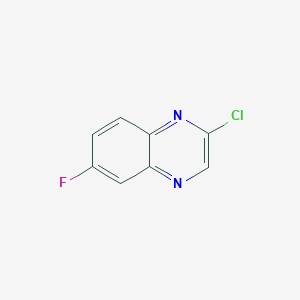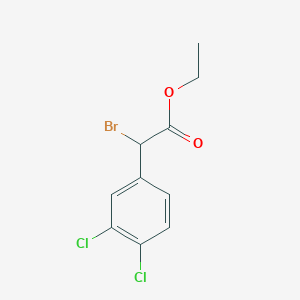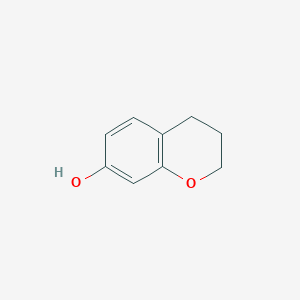
Chroman-7-ol
Vue d'ensemble
Description
Chroman-7-ol, also known as 3,4-dihydro-2H-1-benzopyran-7-ol, is a significant organic compound belonging to the chromane family. It is a derivative of chromane, characterized by a hydroxyl group at the seventh position of the benzopyran ring. This compound is known for its diverse biological activities and is a subject of extensive research in various scientific fields.
Applications De Recherche Scientifique
Chroman-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
Target of Action
Chroman-7-ol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . The primary targets of this compound are the nuclear estrogen receptors (ERs), particularly estrogen receptor β (ERβ), which are expressed in various brain regions .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them. This binding is more tight for ERβ than for ERα . This interaction results in the augmentation of the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation .
Biochemical Pathways
The action of this compound affects several signaling pathways, including GPR30 and ERs . These pathways play a crucial role in cerebellar development by affecting both neurons and astrocytes .
Pharmacokinetics
The pharmacokinetics of this compound involve its production by intestinal bacteria in response to soy isoflavone intake . Not all humans produce this compound
Result of Action
The action of this compound results in several molecular and cellular effects. In neurons, it augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, this compound induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the production of this compound is dependent on the intake of soy isoflavones and the presence of specific intestinal bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chroman-7-ol can be synthesized through several methods. One common approach involves the reduction of chroman-7-one using suitable reducing agents. Another method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a domino Michael/hemiacetalization reaction, can yield chroman derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, reduction reactions, and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Chroman-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-7-one using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Chroman-7-one.
Reduction: Dihydrothis compound.
Substitution: Substituted this compound derivatives
Comparaison Avec Des Composés Similaires
Chroman-2-one: Another chromane derivative with a ketone group at the second position.
Chroman-4-one: Characterized by a ketone group at the fourth position.
Chromone: A related compound with a double bond between the second and third positions of the benzopyran ring.
Uniqueness: Chroman-7-ol is unique due to its hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other chromane derivatives .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWVIIOKIWERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481777 | |
| Record name | Chroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57052-72-9 | |
| Record name | Chroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
